molecular formula C4H11NO3S2 B086700 1-(Ethylamino)-2-sulfosulfanylethane CAS No. 1002-08-0

1-(Ethylamino)-2-sulfosulfanylethane

Cat. No. B086700
CAS RN: 1002-08-0
M. Wt: 185.3 g/mol
InChI Key: ZVRYGOWMYYDRID-UHFFFAOYSA-N
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Description

1-(Ethylamino)-2-sulfosulfanylethane, also known as EASE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EASE is a water-soluble compound that has been synthesized and studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

1-(Ethylamino)-2-sulfosulfanylethane works by reacting with sulfhydryl groups on proteins, forming a covalent bond that can be detected and quantified. This reaction is specific to sulfhydryl groups and does not react with other amino acids, making 1-(Ethylamino)-2-sulfosulfanylethane a useful tool for the study of protein structure and function.
Biochemical and Physiological Effects
1-(Ethylamino)-2-sulfosulfanylethane has been shown to have minimal effects on biochemical and physiological processes in vitro. However, further studies are needed to determine the long-term effects of 1-(Ethylamino)-2-sulfosulfanylethane exposure on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(Ethylamino)-2-sulfosulfanylethane is its specificity for sulfhydryl groups, which allows for the detection and quantification of specific proteins and enzymes. Additionally, 1-(Ethylamino)-2-sulfosulfanylethane is water-soluble, making it easy to use in aqueous solutions. However, 1-(Ethylamino)-2-sulfosulfanylethane has limitations in terms of its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for the study and application of 1-(Ethylamino)-2-sulfosulfanylethane. One area of interest is the development of new methods for the synthesis and purification of 1-(Ethylamino)-2-sulfosulfanylethane, which could improve its yield and purity. Additionally, further studies are needed to determine the long-term effects of 1-(Ethylamino)-2-sulfosulfanylethane exposure on living organisms and the environment. Finally, 1-(Ethylamino)-2-sulfosulfanylethane could be used in the development of new diagnostic tools and therapies for a range of diseases and conditions.

Synthesis Methods

1-(Ethylamino)-2-sulfosulfanylethane is synthesized through a multistep process that involves the reaction of ethylenediamine with chlorosulfonic acid to form 1,2-ethanediamine bisulfate. This compound is then reacted with ethylamine to form 1-(Ethylamino)-2-sulfosulfanylethane. The synthesis of 1-(Ethylamino)-2-sulfosulfanylethane is complex and requires careful attention to reaction conditions and purification methods to ensure the purity and yield of the final product.

Scientific Research Applications

1-(Ethylamino)-2-sulfosulfanylethane has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. 1-(Ethylamino)-2-sulfosulfanylethane has been used as a reagent for the detection and quantification of proteins, enzymes, and other biomolecules. It has also been used as a tool for the study of protein-protein interactions and the identification of protein binding sites.

properties

CAS RN

1002-08-0

Product Name

1-(Ethylamino)-2-sulfosulfanylethane

Molecular Formula

C4H11NO3S2

Molecular Weight

185.3 g/mol

IUPAC Name

1-(ethylamino)-2-sulfosulfanylethane

InChI

InChI=1S/C4H11NO3S2/c1-2-5-3-4-9-10(6,7)8/h5H,2-4H2,1H3,(H,6,7,8)

InChI Key

ZVRYGOWMYYDRID-UHFFFAOYSA-N

SMILES

CCNCCSS(=O)(=O)O

Canonical SMILES

CCNCCSS(=O)(=O)O

synonyms

Thiosulfuric acid hydrogen S-[2-(ethylamino)ethyl] ester

Origin of Product

United States

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